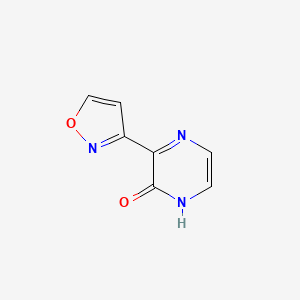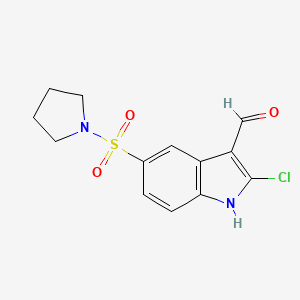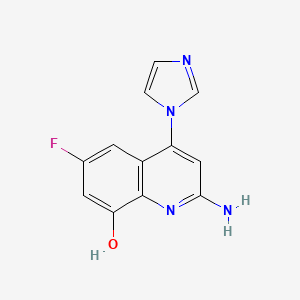
2-Azanyl-6-fluoranyl-4-imidazol-1-yl-quinolin-8-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Azanyl-6-fluoranyl-4-imidazol-1-yl-quinolin-8-ol is a complex organic compound with the molecular formula C₁₂H₉FN₄O. It is characterized by the presence of a quinoline core, substituted with an imidazole ring, a fluorine atom, and an amino group.
Métodos De Preparación
The synthesis of 2-azanyl-6-fluoranyl-4-imidazol-1-yl-quinolin-8-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the fluorine atom: This step can be performed using electrophilic fluorination reagents such as Selectfluor.
Formation of the imidazole ring: This can be done through the condensation of glyoxal with ammonia and formaldehyde.
Coupling of the imidazole ring to the quinoline core: This step involves nucleophilic substitution reactions, often using strong bases and solvents like dimethylformamide (DMF).
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency .
Análisis De Reacciones Químicas
2-Azanyl-6-fluoranyl-4-imidazol-1-yl-quinolin-8-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted position, using reagents like sodium methoxide, leading to the formation of methoxy-substituted derivatives.
Common reagents and conditions used in these reactions include strong acids, bases, and polar aprotic solvents. Major products formed from these reactions include various substituted quinoline and imidazole derivatives .
Aplicaciones Científicas De Investigación
2-Azanyl-6-fluoranyl-4-imidazol-1-yl-quinolin-8-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate for the treatment of various diseases, including infections and cancer.
Industry: It is used in the development of new materials, such as organic semiconductors and fluorescent dyes.
Mecanismo De Acción
The mechanism of action of 2-azanyl-6-fluoranyl-4-imidazol-1-yl-quinolin-8-ol involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
2-Azanyl-6-fluoranyl-4-imidazol-1-yl-quinolin-8-ol can be compared with other similar compounds, such as:
2-Azanyl-5-fluoranyl-4-imidazol-1-yl-quinolin-8-ol: This compound has a similar structure but with the fluorine atom at a different position, leading to different chemical and biological properties.
2-Azanyl-6-chloranyl-4-imidazol-1-yl-quinolin-8-ol: The substitution of fluorine with chlorine can significantly alter the compound’s reactivity and interactions with biological targets.
2-Azanyl-6-fluoranyl-4-pyridyl-1-yl-quinolin-8-ol: The replacement of the imidazole ring with a pyridine ring can change the compound’s electronic properties and its ability to form coordination complexes.
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and the resulting chemical and biological properties.
Propiedades
Fórmula molecular |
C12H9FN4O |
|---|---|
Peso molecular |
244.22 g/mol |
Nombre IUPAC |
2-amino-6-fluoro-4-imidazol-1-ylquinolin-8-ol |
InChI |
InChI=1S/C12H9FN4O/c13-7-3-8-9(17-2-1-15-6-17)5-11(14)16-12(8)10(18)4-7/h1-6,18H,(H2,14,16) |
Clave InChI |
QOIJKDPLEGOZIH-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(C=N1)C2=CC(=NC3=C2C=C(C=C3O)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Iodobenzo[d]thiazol-2(3H)-one](/img/structure/B13115575.png)

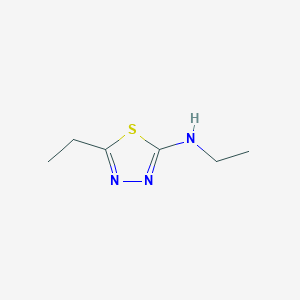

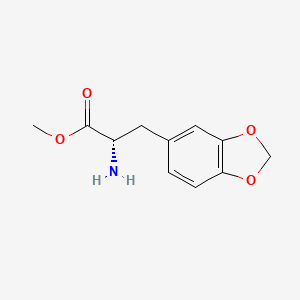
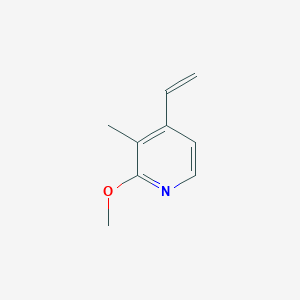
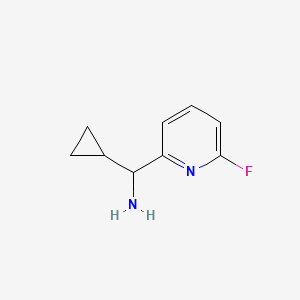
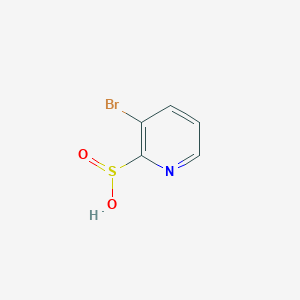
![3-Bromo-10-chloro-6-(2-cyclopropylthiazol-5-yl)-1-fluoro-6H-benzo[5,6][1,3]oxazino[3,4-a]indole](/img/structure/B13115624.png)
![2-((9H-fluoren-9-yl)methyl) 7-tert-butyl 2,7-diazaspiro[3.5]nonane-2,7-dicarboxylate](/img/structure/B13115627.png)

